2-(4-Ethylphenoxy)ethanesulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(4-Ethylphenoxy)ethanesulfonyl chloride consists of an ethanesulfonyl group (SO2CH2CH3) attached to a 4-ethylphenoxy group (C6H4OCH2CH3). This structure contributes to its molecular weight of 248.73 g/mol.Physical and Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis of Functional Aromatic Multisulfonyl Chlorides
The synthesis of functional aromatic multisulfonyl chlorides, including derivatives of 2-(4-Ethylphenoxy)ethanesulfonyl chloride, has been extensively studied. These compounds serve as key intermediates in the preparation of dendritic and other complex organic molecules. The process involves the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate and other precursors, leading to a variety of sulfonyl chlorides with potential applications in organic synthesis and materials science (Percec, Bera, De, et al., 2001).
Environmental and Materials Applications
In the environmental domain, studies have explored the photocatalytic oxidation of hazardous substances over TiO2, where sulfonyl chloride derivatives, including ethanesulfonyl chloride, show significant activity in degrading harmful organic compounds. This highlights their potential role in environmental remediation processes (Martyanov & Klabunde, 2003).
Another application in materials science involves the synthesis of 2-ethyl-4-methylimidazole (EMI) derivatives through reactions with various sulfonyl chlorides, including benzenesulfonyl chloride. These derivatives serve as latent curing agents for epoxy resins, demonstrating the importance of sulfonyl chloride derivatives in polymer chemistry and materials engineering (Lei, Ma, Wang, & Zhang, 2015).
Bioremediation and Chemical Sensing
Research into bioremediation has identified the potential use of enzymes, such as laccase from Fusarium incarnatum, in the degradation of Bisphenol A (BPA), with the activation in non-aqueous media facilitated by derivatives of sulfonyl chlorides. This indicates the role of sulfonyl chloride derivatives in enhancing the efficiency of bioremediation processes (Chhaya & Gupte, 2013).
Furthermore, the development of optical sensors for detecting metal ions and anions in environmental and biological systems has been reported. Derivatives of sulfonyl chlorides are used to synthesize compounds that act as sensors, demonstrating their utility in analytical chemistry (Afshani, Badiei, Jafari, et al., 2016).
Safety and Hazards
Mechanism of Action
Sulfonyl Chlorides
Sulfonyl chlorides are a class of organic compounds sharing a common functional group commonly represented as -SO2Cl. The sulfonyl chloride functional group is characterized by the sulfur atom bonded to two oxygen atoms (double bonds), and one chlorine atom. They are known for their role as reactive intermediates in the synthesis of various chemical compounds, including sulfonyl derivatives and sulfonamides .
Mode of Action
Sulfonyl chlorides are typically electrophilic at sulfur, meaning they have a tendency to react with nucleophiles. This reactivity is often utilized in organic synthesis. For example, sulfonyl chlorides can react with amines to produce sulfonamides, or with alcohols to produce sulfonate esters .
Pharmacokinetics
As with all chemicals, these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the dose .
Result of Action
In general, the products of reactions involving sulfonyl chlorides (such as sulfonamides and sulfonate esters) have a wide range of biological activities and are found in many pharmaceuticals .
Action Environment
The action, efficacy, and stability of “2-(4-Ethylphenoxy)ethanesulfonyl chloride” would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors could affect the compound’s reactivity and the rate at which it undergoes chemical reactions .
Properties
IUPAC Name |
2-(4-ethylphenoxy)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-2-9-3-5-10(6-4-9)14-7-8-15(11,12)13/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAMBUTUGUYMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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